2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

Catalog No.
S11282274
CAS No.
M.F
C15H9BrClNO5
M. Wt
398.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzo...

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate

Molecular Formula

C15H9BrClNO5

Molecular Weight

398.59 g/mol

InChI

InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2

InChI Key

AJMSTJBSRYWFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a synthetic organic compound characterized by a complex structure that includes a bromophenyl group, a chloro group, and a nitro group. Its molecular formula is C15H9BrClNO5C_{15}H_{9}BrClNO_{5}, and it has a molecular weight of approximately 398.6 g/mol. The compound features a benzoate ester linkage, which contributes to its chemical reactivity and potential biological activity.

Typical of esters and aromatic compounds. Notably, it may participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups. Additionally, the ester functionality allows for hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Reactions involving this compound may include:

  • Hydrolysis: Breaking down into 4-chloro-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethyl alcohol.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves the reaction between 4-bromobenzoic acid derivatives and chloroacetic acid in the presence of dimethylformamide as a solvent. A general method includes:

  • Dissolving sodium salt of 4-bromobenzoic acid in dimethylformamide.
  • Adding chloroacetamide to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the mixture and precipitating the product by adding cold water.
  • Filtering and purifying the resulting compound.

This method yields high purity products suitable for further characterization and application.

2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate has potential applications in various fields:

  • Medicinal Chemistry: As a precursor or active ingredient in pharmaceutical formulations aimed at treating bacterial infections or other diseases.
  • Chemical Research: Utilized in synthetic pathways for developing new compounds with enhanced biological activity.
  • Material Science: Investigated for its properties in polymer chemistry or as a component in organic electronics.

Interaction studies for this compound may focus on its reactivity with biological molecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicological profiles. Research may involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins.
  • Metabolic Studies: Investigating how the compound is metabolized within biological systems.
  • Toxicity Assessments: Analyzing potential adverse effects on cellular systems.

Several compounds share structural similarities with 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate, including:

  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate
    • Similar structure but lacks bromine and nitro substituents.
    • Potentially different biological activities due to structural variations.
  • 2-(4-Nitrophenyl)-2-oxoethyl benzoate
    • Contains a nitro group instead of bromine.
    • May exhibit different pharmacological properties.
  • Benzoic acid derivatives with halogen substitutions
    • General class that includes various halogenated benzoates.
    • Each derivative's unique substituents influence its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate lies in its combination of halogen (bromine), nitro, and chloro groups within a benzoate framework, which may confer distinct properties compared to other benzoate esters. This specific arrangement can lead to unique interactions with biological targets, making it an interesting candidate for further research in medicinal chemistry and related fields.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

396.93526 g/mol

Monoisotopic Mass

396.93526 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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